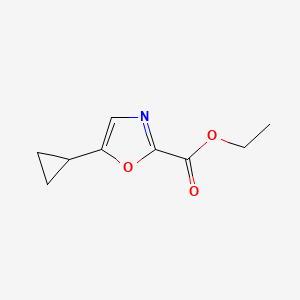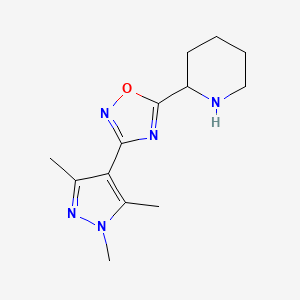![molecular formula C12H12FN3 B11789624 2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11789624.png)
2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a nitrogen-containing heterocyclic compound. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a framework for small molecule synthesis, drug design, and drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the intramolecular azide-alkyne cycloaddition, which is a general approach for the formation of triazolo-pyrazine systems .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of heterocyclic compound synthesis, such as the use of high-yield reactions and scalable processes, would apply.
化学反応の分析
Types of Reactions
2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazine ring .
科学的研究の応用
2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has several scientific research applications:
作用機序
The mechanism of action of 2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with proteins involved in cellular processes . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazine derivatives such as:
Uniqueness
What sets 2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine apart is its specific fluorophenyl substitution, which can enhance its biological activity and specificity compared to other pyrazine derivatives .
特性
分子式 |
C12H12FN3 |
|---|---|
分子量 |
217.24 g/mol |
IUPAC名 |
2-(3-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C12H12FN3/c13-10-3-1-2-9(6-10)12-7-11-8-14-4-5-16(11)15-12/h1-3,6-7,14H,4-5,8H2 |
InChIキー |
KJVNVDQSUALGBL-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=CC(=N2)C3=CC(=CC=C3)F)CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Pyrrolidin-2-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789546.png)




![2-morpholin-4-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11789581.png)


![Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789606.png)





